Odor Threshold Differentiation: Branched vs. Straight-Chain Octanoate Esters
2-Methylbutyl octanoate, as a branched-chain ester, exhibits a substantially lower odor threshold compared to its straight-chain analog, ethyl octanoate. This class-level inference is supported by comprehensive sensory panel data on homologous ester series [1]. In a wine matrix study, the structurally related branched isomer 3-methylbutyl octanoate demonstrated an odor threshold of 0.125 mg/L, while ethyl octanoate—a straight-chain comparator—showed a threshold of 0.58 mg/L, representing a 4.6-fold difference in sensory potency [2]. The general principle that branched esters possess much lower odor thresholds than their straight-chain counterparts has been established across multiple homologous series [1].
| Evidence Dimension | Odor threshold (sensory potency) |
|---|---|
| Target Compound Data | Branched ester class: Lower odor thresholds (class-level finding) |
| Comparator Or Baseline | Ethyl octanoate: 0.58 mg/L (straight-chain comparator) |
| Quantified Difference | Branched esters: 'much lower odor thresholds' (qualitative class-level finding); 3-methylbutyl octanoate: 0.125 mg/L vs ethyl octanoate: 0.58 mg/L (4.6-fold difference) |
| Conditions | Sensory panel evaluation; wine matrix for comparative threshold data |
Why This Matters
Lower odor thresholds translate to higher flavor potency per unit mass, enabling reduced usage levels for equivalent sensory impact—a critical factor in flavor formulation economics and ingredient procurement.
- [1] Takeoka, G.R., Buttery, R.G., Ling, L.C., Wong, R.Y. and Dao, L.T. (1995). Odor thresholds of various branched esters. LWT - Food Science and Technology, 28(6), 617-620. View Source
- [2] Hindawi. (2017). Table 2: Volatile compounds of the initial musts and wines. Odor threshold data: Ethyl octanoate 0.58 mg/L; 3-Methylbutyl octanoate 0.125 mg/L. Journal of Food Quality, 2017, 2926041. View Source
